molecular formula C14H19NO3 B14881403 4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide CAS No. 1323557-46-5

4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

Cat. No.: B14881403
CAS No.: 1323557-46-5
M. Wt: 249.30 g/mol
InChI Key: RFOQXZJVQHZMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with an ethoxy group and a cyclopropyl moiety bearing a hydroxymethyl group.

Preparation Methods

The synthesis of 4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxybenzoic acid with a suitable amine derivative, followed by cyclization and functional group modifications. Industrial production methods often involve bulk custom synthesis, where the compound is prepared in large quantities under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide undergoes several types of chemical reactions, including:

Scientific Research Applications

4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can be compared with other similar compounds, such as:

Properties

CAS No.

1323557-46-5

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-ethoxy-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide

InChI

InChI=1S/C14H19NO3/c1-2-18-12-5-3-11(4-6-12)13(17)15-9-14(10-16)7-8-14/h3-6,16H,2,7-10H2,1H3,(H,15,17)

InChI Key

RFOQXZJVQHZMRO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2(CC2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.